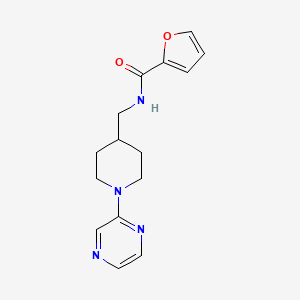

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(13-2-1-9-21-13)18-10-12-3-7-19(8-4-12)14-11-16-5-6-17-14/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPQVKRPDXSUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

Attachment of the Pyrazine Ring: The pyrazine ring is introduced via nucleophilic substitution reactions, often using pyrazine derivatives.

Formation of the Furan Ring: The furan ring is synthesized separately and then coupled to the piperidine-pyrazine intermediate through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazinyl-piperidine compounds exhibit promising anticancer properties. For instance, studies on cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest that N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide could serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, possibly through the modulation of inflammatory cytokines. Pyrazole derivatives have been documented to exhibit such activities, making this compound a candidate for further exploration in inflammatory disease models .

Antimicrobial Activity

Preliminary studies have indicated that compounds related to this compound may possess antimicrobial properties. The presence of the pyrazine ring is known to enhance activity against various bacteria and fungi, warranting further investigation into its efficacy against specific strains .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazinyl-piperidine derivatives, including this compound. In vitro tests demonstrated significant growth inhibition in multiple cancer cell lines, supporting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of pyrazole derivatives highlighted the ability of these compounds to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses. This study suggests that this compound could be beneficial in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with fentanyl analogs but differs in key substituents. Below is a comparative analysis with pharmacologically relevant analogs:

Table 1: Structural and Pharmacological Comparisons

Key Findings:

Structural Differences :

- The pyrazine ring in the target compound replaces the phenylethyl group found in fentanyl analogs (e.g., Furanylfentanyl, Carfentanil). This substitution likely alters receptor binding kinetics, as phenylethyl groups are critical for µ-opioid receptor (MOR) interactions .

- The furan-2-carboxamide moiety is shared with Furanylfentanyl, which enhances lipophilicity and metabolic stability compared to traditional fentanyl derivatives .

Receptor Affinity :

- Furanylfentanyl exhibits higher MOR affinity than fentanyl due to the furan ring’s electron-rich aromatic system, which strengthens π-π interactions in the receptor pocket .

- The absence of phenylethyl or fluorophenyl groups in the target compound may reduce MOR affinity, but this remains speculative without experimental data.

The target compound’s lack of phenylethyl or fluorinated substituents may exempt it from current controls, but structural similarity to regulated analogs could prompt future scrutiny.

Table 2: Stability and Physicochemical Properties

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, synthesis, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- IUPAC Name : N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]furan-2-carboxamide

- Molecular Formula : C16H19N5O

- CAS Number : 1396713-00-0

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring : Cyclization reactions with appropriate precursors.

- Substitution with Pyrazine : Functionalization of the piperidine with a pyrazine moiety.

- Coupling Reaction : Attachment of the furan carboxamide group using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Recent studies have demonstrated significant antimicrobial activity for derivatives of this compound. For instance, a study evaluated various derivatives, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The study also highlighted the effectiveness of these compounds in inhibiting biofilm formation, which is crucial in managing persistent infections .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

| 10 | 0.30 | Bactericidal |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, studies have shown that related compounds can effectively suppress the proliferation of cancer cells by targeting critical signaling pathways such as RET kinase signaling .

The biological effects of this compound are mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to receptors that regulate cellular responses, leading to altered cell behavior.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including those similar to this compound, which showed promising results against various pathogens and cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities and inhibitory potentials .

Q & A

Q. Can synergistic effects be exploited in combination therapies?

- Methodological Answer :

- Combinatorial Screens : Pair with standard chemotherapeutics (e.g., cisplatin) or kinase inhibitors. identifies Mangostin and Tectol as potentiators in antiviral assays.

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify co-targeted pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.